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Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has

demonstrated promising results in the management of type 2 diabetes by addressing both

glycemic control and dyslipidemia.[1][2] This guide provides a statistical analysis of

comparative studies involving Chiglitazar, offering researchers, scientists, and drug

development professionals a comprehensive overview of its performance against other

therapeutic alternatives.

Efficacy Data
Clinical trial data has consistently shown Chiglitazar to be effective in improving key glycemic

and metabolic parameters. When compared with placebo and other antidiabetic agents,

Chiglitazar exhibits significant improvements in HbA1c, fasting blood glucose (FBG), and

markers of insulin sensitivity.

Table 1: Comparative Efficacy of Chiglitazar vs. Placebo (24 Weeks)
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Parameter

Chiglitazar 32
mg (Mean
Change from
Baseline)

Chiglitazar 48
mg (Mean
Change from
Baseline)

Placebo (Mean
Change from
Baseline)

Statistical
Significance
(vs. Placebo)

HbA1c (%) -0.87 -1.05 -
P < 0.0001 for

both doses[2]

Fasting Plasma

Glucose

(mmol/L)

Significant

Reduction

Significant

Reduction
-

Significantly

improved in

chiglitazar

groups[2]

HOMA-IR
Significant

Reduction

Significant

Reduction
-

Significantly

improved in

chiglitazar

groups[1]

HOMA-β
Significant

Increase

Significant

Increase
-

Significantly

improved in

chiglitazar

groups

Triglycerides

(mmol/L)
-0.38 - -0.21 (TZD)

Chiglitazar

showed greater

reduction than

TZD

Table 2: Comparative Efficacy of Chiglitazar vs. Sitagliptin (24 Weeks)
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Parameter
Chiglitazar 48 mg
(Mean Change from
Baseline)

Sitagliptin 100 mg
(Mean Change from
Baseline)

Statistical
Significance

Fasting Blood

Glucose (FBG)
-1.91 ± 0.48 -1.08 ± 0.41 P < 0.0001

Fasting Insulin (Fins) -1.72 ± 0.99 -2.84 ± 1.03 P < 0.0001

2-hour Postprandial

Blood Glucose (2h-

BG)

-3.23 ± 0.67 -1.42 ± 0.60 P < 0.0001

Triglycerides (TG) Greater Reduction Increase -

Safety and Tolerability
Chiglitazar has been generally well-tolerated in clinical trials. The incidence of adverse events

is comparable to that of placebo and other active comparators, with a low risk of hypoglycemia.

Table 3: Comparative Safety Profile of Chiglitazar

Adverse Event
Chiglitazar
(Augmented
Dose)

Thiazolidinedi
ones (TZDs)

Placebo
Sitagliptin 100
mg

Hypoglycemia
Comparable to

TZDs

Comparable to

Chiglitazar

Lower incidence

than Chiglitazar
-

Edema
Comparable to

TZDs

Comparable to

Chiglitazar
Low incidence -

Weight Gain
Comparable to

TZDs

Comparable to

Chiglitazar
Low incidence

Less than

Chiglitazar 48mg

Bone Fractures
Comparable to

TZDs

Comparable to

Chiglitazar
- -

Experimental Protocols
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The data presented in this guide are derived from randomized, double-blind, placebo-

controlled, and active-controlled clinical trials. The following methodologies are representative

of the key experiments conducted in these studies.

Phase 3 Clinical Trial (CMAP) Protocol
A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial was conducted to

evaluate the efficacy and safety of Chiglitazar in patients with type 2 diabetes who had

inadequate glycemic control with diet and exercise alone.

Patient Population: Eligible patients with type 2 diabetes.

Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment

arms:

Chiglitazar 32 mg once daily

Chiglitazar 48 mg once daily

Placebo once daily

Study Duration: 24 weeks of treatment.

Primary Efficacy Endpoint: The primary endpoint was the change in Hemoglobin A1c

(HbA1c) from baseline to week 24.

Secondary Efficacy Endpoints: Secondary endpoints included changes in fasting plasma

glucose (FPG), 2-hour postprandial glucose (2h-PPG), HOMA-IR, HOMA-β, and lipid profiles

(Triglycerides, LDL-C, HDL-C).

Safety Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms (ECGs).

Statistical Analysis
Efficacy analyses were performed on the full analysis set, which included all randomized

patients who received at least one dose of the study drug and had at least one post-baseline

efficacy measurement. The primary efficacy endpoint was analyzed using an analysis of
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covariance (ANCOVA) model with treatment and other baseline characteristics as factors and

the baseline HbA1c value as a covariate.

Visualizations
Signaling Pathway of Chiglitazar
Chiglitazar functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors

(PPARs), activating all three subtypes: PPARα, PPARγ, and PPARδ. This dual agonism allows

for a broad range of effects on glucose and lipid metabolism.

Chiglitazar (PPAR Pan-Agonist)

Cellular Mechanisms

Physiological Outcomes

Chiglitazar

PPARα Activation PPARγ Activation PPARδ Activation

Improved Lipid Profile
(↓ TG, ↑ HDL-C)

Improved Glucose Homeostasis
(↑ Insulin Sensitivity, ↓ FBG) Anti-inflammatory Effects

Click to download full resolution via product page

Caption: Mechanism of action of Chiglitazar as a PPAR pan-agonist.

Experimental Workflow of a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing

Chiglitazar to another active comparator or placebo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Review of Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671757#statistical-analysis-of-imiglitazar-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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